molecular formula C17H16N2O3S B11522101 N-[5-(3-Methyl-4-oxo-2-thioxo-oxazolidin-5-ylidene)-penta-1,3-dienyl]-N-phenyl-acetamide

N-[5-(3-Methyl-4-oxo-2-thioxo-oxazolidin-5-ylidene)-penta-1,3-dienyl]-N-phenyl-acetamide

Cat. No.: B11522101
M. Wt: 328.4 g/mol
InChI Key: GFDCIQXMEPYGIT-OMYWGSPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-Methyl-4-oxo-2-thioxo-oxazolidin-5-ylidene)-penta-1,3-dienyl]-N-phenyl-acetamide is a complex organic compound with the molecular formula C17H16N2O3S. This compound is known for its unique structure, which includes an oxazolidine ring fused with a thioxo group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-Methyl-4-oxo-2-thioxo-oxazolidin-5-ylidene)-penta-1,3-dienyl]-N-phenyl-acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyl-4-oxo-2-thioxo-oxazolidine with penta-1,3-dienyl-N-phenyl-acetamide in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-Methyl-4-oxo-2-thioxo-oxazolidin-5-ylidene)-penta-1,3-dienyl]-N-phenyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(3-Methyl-4-oxo-2-thioxo-oxazolidin-5-ylidene)-penta-1,3-dienyl]-N-phenyl-acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(3-Methyl-4-oxo-2-thioxo-oxazolidin-5-ylidene)-penta-1,3-dienyl]-N-phenyl-acetamide involves its interaction with specific molecular targets. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3-Methyl-4-oxo-2-thioxo-oxazolidin-5-ylidene)-penta-1,3-dienyl]-N-phenyl-acetamide is unique due to its specific oxazolidine-thioxo structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(1E,3E,5E)-5-(3-methyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)penta-1,3-dienyl]-N-phenylacetamide

InChI

InChI=1S/C17H16N2O3S/c1-13(20)19(14-9-5-3-6-10-14)12-8-4-7-11-15-16(21)18(2)17(23)22-15/h3-12H,1-2H3/b7-4+,12-8+,15-11+

InChI Key

GFDCIQXMEPYGIT-OMYWGSPBSA-N

Isomeric SMILES

CC(=O)N(/C=C/C=C/C=C/1\C(=O)N(C(=S)O1)C)C2=CC=CC=C2

Canonical SMILES

CC(=O)N(C=CC=CC=C1C(=O)N(C(=S)O1)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.